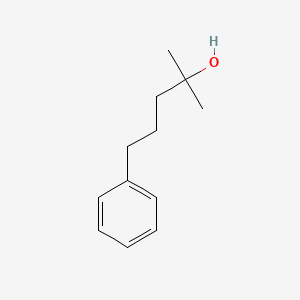
2-Methyl-5-phenylpentan-2-ol
Overview
Description
This compound is known for its stability in various products such as body lotion, shampoo, soap, and concentrated detergent powder .
Synthetic Routes and Reaction Conditions:
-
Grignard Reaction:
Step 1: To a mixture of magnesium turnings (13.16 g, 0.541 mol) in 200 ml of anhydrous diethyl ether, add 100.0 g (0.492 mol) of 1-bromo-3-phenyl propane as a solution in 100 ml of diethyl ether. After 5-10 ml of the solution has been added, stop the addition until the formation of the Grignard reagent is in progress. Then, add the remaining bromide over 1 hour.
Step 2: Stir the Grignard reagent for 20 minutes at 35°C, then add 31.64 g (0.541 mol) of acetone over a 45-minute period. Stir the reaction overnight at room temperature before cooling to 0°C and acidifying with 20% hydrochloric acid. Extract the aqueous layer with diethyl ether (3×200 ml), wash the combined organic layers with water and saturated aqueous sodium chloride, and dry over magnesium sulfate.
-
Aldol Condensation:
Step 1: Perform aldol condensation of cinnamaldehyde and propanal using a 36% aqueous solution of sodium hydroxide at a 0.1:1 molar ratio to cinnamaldehyde and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. This results in 2-methyl-5-phenylpenta-2,4-dienal.
Step 2: Hydrogenate the resulting 2-methyl-5-phenylpenta-2,4-dienal using different ruthenium on carbon and nickel on silica catalysts.
Industrial Production Methods: The industrial production of 2-Methyl-5-phenylpentan-2-ol typically follows the aldol condensation route due to its efficiency and high yield. The process involves large-scale reactors and precise control of reaction conditions to ensure the purity and consistency of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Mechanism of Action
Target of Action
2-Methyl-5-phenylpentan-2-ol, commercially known as Rosaphen, is primarily used in the perfume and cosmetics industry for its scent of fruits and flowers . The primary targets of this compound are olfactory receptors that detect its specific floral scent .
Mode of Action
The compound interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of its specific floral scent
Biochemical Pathways
The biochemical pathways involved in the perception of scent involve the binding of the compound to olfactory receptors, triggering a cascade of intracellular events. This leads to the generation of a nerve impulse that is transmitted to the brain, resulting in the perception of the compound’s specific floral scent .
Result of Action
The primary result of the action of this compound is the perception of its specific floral scent when it binds to olfactory receptors . This contributes to the overall sensory experience of the perfumes and cosmetics in which it is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound shows stability in body lotion, shampoo, soap, and concentrated detergent powder . Factors such as pH, temperature, and the presence of other chemicals can affect its stability and efficacy. Furthermore, the compound’s scent may be perceived differently depending on the individual’s olfactory sensitivity, which can be influenced by genetic factors and environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that it is synthesized through a two-step process involving the aldol condensation of cinnamaldehyde and propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts
Molecular Mechanism
It is known that the compound is synthesized via aldol condensation followed by hydrogenation
Temporal Effects in Laboratory Settings
It is known that Rosaphen shows stability in body lotion, shampoo, soap, and concentrated detergent powder
Scientific Research Applications
2-Methyl-5-phenylpentan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Comparison with Similar Compounds
2-Methyl-5-phenylpentan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-Methyl-5-phenylpentanal: An aldehyde derivative with similar structural features.
2-Methyl-5-phenylpentanoic acid: A carboxylic acid derivative with similar structural features.
Uniqueness: 2-Methyl-5-phenylpentan-2-ol is unique due to its specific floral scent and stability in various formulations. Its ability to be synthesized as a racemate or selectively as enantiomers adds to its versatility and application in the fragrance industry .
Properties
IUPAC Name |
2-methyl-5-phenylpentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIXHCNKDTNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323686 | |
| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-70-6 | |
| Record name | NSC404661 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)
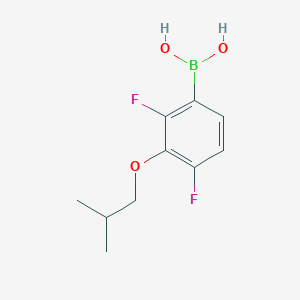
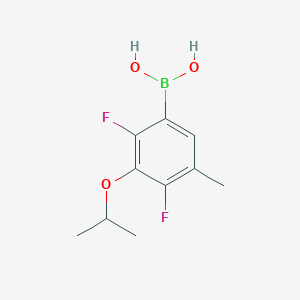
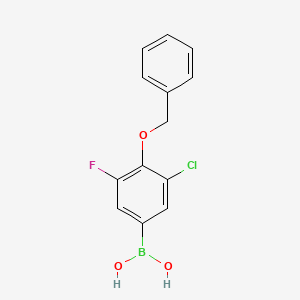
![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)
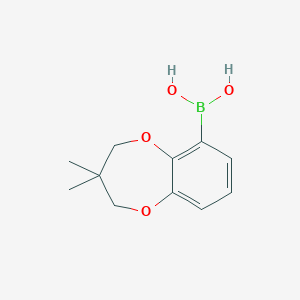
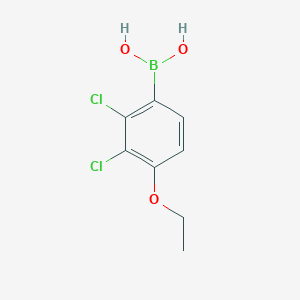
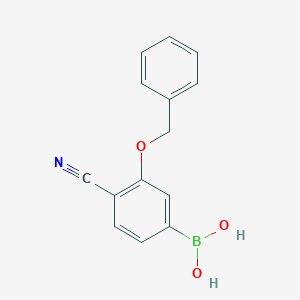
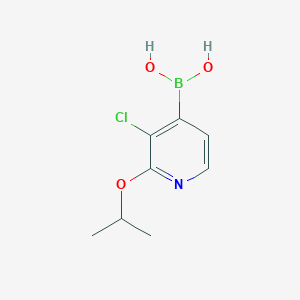
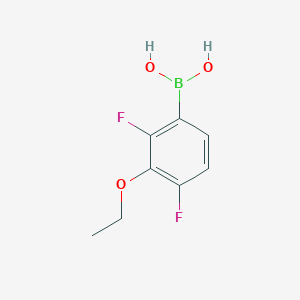
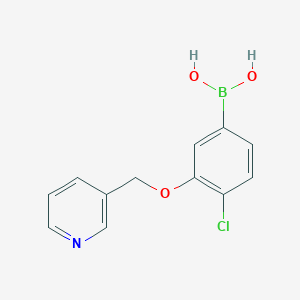
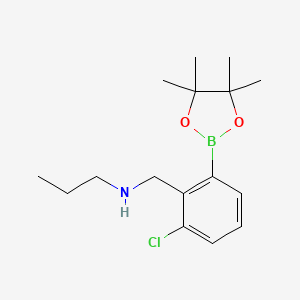

![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)
